etil (R)-6-(3-hidroxipirrolidin-1-il)piridazina-3-carboxilato

Descripción general

Descripción

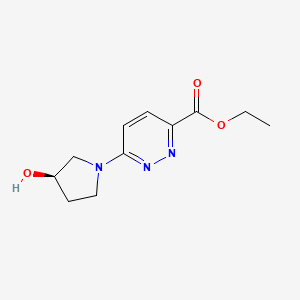

Ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C11H15N3O3 . It holds immense potential for scientific research due to its unique structure. This compound finds diverse applications including drug discovery, medicinal chemistry, and neuropharmacology.

Molecular Structure Analysis

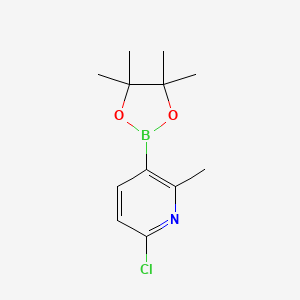

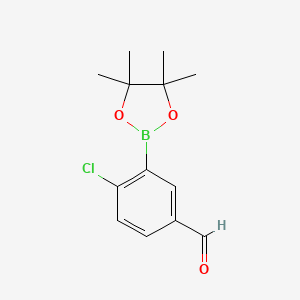

The molecular structure of ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate contributes to its potential applications in various fields. The molecule consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a carboxylate ester group and a hydroxypyrrolidine group . The spatial arrangement of these groups, particularly the ®-configuration, may influence its chemical properties and biological activity.Chemical Reactions Analysis

The specific chemical reactions involving ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate are not provided in the available resources. Its reactivity would be influenced by the functional groups present in the molecule, including the ester, the secondary amine in the pyrrolidine ring, and the aromatic pyridazine ring .Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Los derivados de piridazina se han encontrado que exhiben una amplia gama de actividades farmacológicas. Se sabe que son inhibidores selectivos de enzimas como la fosfodiesterasa de cGMP (PDE), la reductasa de aldosa y se usan en la prevención de complicaciones como retinopatía, neuropatía y formación de cataratas en la diabetes .

Materiales ópticos

Algunos derivados de piridazina se utilizan en el desarrollo de materiales ópticos debido a sus propiedades químicas únicas .

Catálisis

Estos compuestos también sirven como ligandos para la catálisis, ayudando en varias reacciones químicas .

Agroquímicos

En agricultura, los derivados de piridazina se utilizan debido a sus efectos reguladores del crecimiento de las plantas y se ha informado que exhiben propiedades herbicidas .

Química medicinal

El andamiaje de piridazina se considera una 'estructura privilegiada' en la química medicinal, que se utiliza a menudo como andamiaje central en programas de descubrimiento de fármacos .

Desarrollo de farmacóforos

Un número significativo de artículos de investigación y patentes han descrito derivados de piridazina por sus actividades farmacológicas, lo que ha llevado a varios medicamentos basados en su núcleo .

Actividades antimicrobianas y anticancerígenas

Los derivados de piridazina son invaluables en la química medicinal por sus actividades antibacterianas, antifúngicas, antimaláricas, anticancerígenas y antituberculosas .

Química agrícola

Además de ser utilizados como factores de crecimiento para las plantas, estos compuestos tienen aplicaciones potenciales como herbicidas y otros productos químicos agrícolas .

Mecanismo De Acción

The mechanism of action of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is not yet fully understood. However, it is believed to involve the formation of a complex between the hydroxyl group on the side chain and the pyridazine core. This complex is thought to be stabilized by hydrogen bonding and electrostatic interactions between the two components. The complex is then thought to undergo a series of conformational changes, which allow the hydroxyl group to interact with other molecules and catalyze the desired reaction.

Biochemical and Physiological Effects

The biochemical and physiological effects of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate are not yet fully understood. However, it has been suggested that ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate may have anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, it has been shown to inhibit the growth of certain bacteria and to reduce the levels of certain enzymes in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a versatile compound that can be used as a starting material for a variety of synthetic transformations and as a building block for the synthesis of pharmaceuticals and other compounds. It is also relatively inexpensive and easy to obtain. However, its use in laboratory experiments is limited by its low solubility in water and its tendency to form complexes with other molecules.

Direcciones Futuras

The potential applications of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate in scientific research are vast. Further research is needed to understand the mechanism of action of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate and its biochemical and physiological effects. Additionally, further studies are needed to optimize the synthesis of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate and to develop efficient methods for its use in laboratory experiments. Finally, further research is needed to explore the potential applications of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate in the synthesis of drugs and other organic compounds.

Safety and Hazards

The safety and hazards associated with ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

Propiedades

IUPAC Name |

ethyl 6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-17-11(16)9-3-4-10(13-12-9)14-6-5-8(15)7-14/h3-4,8,15H,2,5-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYXJSLNZVWUTQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CC[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)

![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)

![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)

![N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanaminebis(trifluoroacetate)](/img/structure/B1492512.png)